molecular formula C7H16 B1585240 3-Ethylpentane CAS No. 617-78-7

3-Ethylpentane

Cat. No. B1585240
CAS RN: 617-78-7
M. Wt: 100.2 g/mol
InChI Key: AORMDLNPRGXHHL-UHFFFAOYSA-N
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Description

3-Ethylpentane (C7H16) is a branched saturated hydrocarbon. It is an alkane and one of the many structural isomers of heptane, consisting of a five-carbon chain with a two-carbon branch at the middle carbon . An example of an alcohol derived from 3-ethylpentane is the tertiary alcohol 3-ethylpentan-3-ol .


Molecular Structure Analysis

The molecular formula of 3-Ethylpentane is C7H16 . It consists of a five-carbon chain with a two-carbon branch at the middle carbon .


Chemical Reactions Analysis

The cool-flame oxidation of 3-ethylpentane involves alkylperoxy radical isomerization, which plays a crucial role in the primary chain-propagation cycle . This process leads to a wide variety of products and involves ethyl group migration .


Physical And Chemical Properties Analysis

3-Ethylpentane is a colorless and odorless liquid . It has a molecular weight of 100.2019 . The boiling point ranges from 93.3 to 93.7 °C , and the melting point ranges from -119.0 to -118.5 °C . The density is 693.77 mg mL−1 .

Scientific Research Applications

3-Ethylpentane (C7H16) is a branched saturated hydrocarbon . It is an alkane, and one of the many structural isomers of heptane, consisting of a five carbon chain with a two carbon branch at the middle carbon . An example of an alcohol derived from 3-ethylpentane is the tertiary alcohol 3-ethylpentan-3-ol .

  • Boiling point: 93.3 to 93.7 °C; 199.8 to 200.6 °F; 366.4 to 366.8 K

For more specific applications of 3-Ethylpentane, I would recommend consulting scientific literature or databases that specialize in chemical applications. I apologize for any inconvenience. If you have any other questions or need further information, feel free to ask

  • Organic Synthesis : Alkanes can be used as starting materials in organic synthesis. They can undergo reactions such as halogenation, oxidation, and isomerization to produce a variety of other organic compounds.

  • Solvents : Alkanes are non-polar and can act as solvents for other non-polar compounds. They are often used in laboratories and industries for this purpose.

  • Fuel : Alkanes are major components of natural gas and petroleum, and are commonly used as fuels. Combustion of alkanes releases energy, which can be used for heating, cooking, or powering vehicles.

  • Metabolites : Some organisms can metabolize alkanes, and these compounds can be found as metabolites in these organisms. This could potentially be of interest in fields such as biochemistry or environmental science.

Safety And Hazards

3-Ethylpentane is classified as a flammable liquid (Category 2), and it may cause skin irritation (Category 2). It may be fatal if swallowed and enters airways (Category 1). It may cause drowsiness or dizziness (Category 3). It is very toxic to aquatic life with long-lasting effects (Category Acute 1 and Category Chronic 1) .

properties

IUPAC Name

3-ethylpentane
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InChI

InChI=1S/C7H16/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
Source PubChem
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InChI Key

AORMDLNPRGXHHL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID8073211
Record name 3-Ethylpentane
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Molecular Weight

100.20 g/mol
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Physical Description

Liquid; [TCI America MSDS]
Record name 3-Ethylpentane
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Vapor Pressure

57.9 [mmHg]
Record name 3-Ethylpentane
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Product Name

3-Ethylpentane

CAS RN

617-78-7
Record name 3-Ethylpentane
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Record name 3-ETHYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,560
Citations
P Barat, CF Cullis, RT Pollard - Proceedings of the …, 1971 - royalsocietypublishing.org
… of the combustion of 3-ethylpentane with special reference to … the rates of consumption of 3-ethylpentane and of formation of all … 400 C, the quantities of 3-ethylpentane consumed and of …
Number of citations: 10 royalsocietypublishing.org
WD Huntsman, EA Eggers - The Journal of Organic Chemistry, 1964 - ACS Publications
… 3-ethylpentane is significantly lower than that of 3-methylpentane; this is interpreted as being due to steric hindrance of hydride transfer from 3-ethylpentane… along with 3-ethylpentane in …
Number of citations: 1 pubs.acs.org
L Clarke, ER Riegel - Journal of the American Chemical Society, 1912 - ACS Publications
… may calculate the boilingpoint of 2-methyl-3ethylpentane, and see … The boiling point of 2-methyl-3-ethylpentane should be as … boiling point of 2-methyl-3-ethylpentane should be 112.1 . …
Number of citations: 4 pubs.acs.org
BJ Ilja Siepmann, MG Martin - Molecular Physics, 1997 - Taylor & Francis
… To do so, we carried out a ®t to the phase diagrams of 2-methylhexane and 3-ethylpentane using parameters consistent with our force ®eld for the linear alkanes. New Lennard-Jones …
Number of citations: 159 www.tandfonline.com
LMPC Albuquerque, MLCJ Moita… - Journal of physical …, 2001 - Wiley Online Library
… ABSTRACT: This paper introduces a new set of rate constants for solvolysis of 3-chloro-3-ethylpentane in eight monoalcohols, from methanol to 2-methylbutan-1-ol, and in 10 dialcohols…
Number of citations: 17 onlinelibrary.wiley.com
DHR Barton, D Doller, N Ozbalik, G Balavoine, A Gref… - Tetrahedron letters, 1990 - Elsevier
… Abstract - The oxidation of 3-ethylpentane under Gifiv (and GoAggR) conditions affords, as major product, 3-acetylpentane and not diethylketone as previously mported. The …
Number of citations: 17 www.sciencedirect.com
BD Blaustein, I Wender, RB Anderson - Nature, 1961 - nature.com
… We wish to report the identification of 3-ethylpentane in a. hydrogenated Fischer-Tropsch … give a mole ratio of 2,3-dimethylpentane to 3-ethylpentane of l ·5. Weitkamp1 found that 2,3-…
Number of citations: 3 www.nature.com
ER Smith - J. Res. Natl. Bur. Stand. A, 1941 - nvlpubs.nist.gov
… The equation found for the boiling point of 3-ethylpentane in … which reproduces the data for 3-ethylpentane given in table 5 … The normal boiling point of a sample of 3-ethylpentane may …
Number of citations: 20 nvlpubs.nist.gov
WS Young - Analytical Chemistry, 1948 - ACS Publications
… The data presented in Tables XI and XII introduce into the literature for the first time the conclusion that 3-ethylpentane and other ethylparaffins are present in considerable quantities in …
Number of citations: 2 pubs.acs.org
PN Rylander, S Meyerson - Journal of the American Chemical …, 1955 - ACS Publications
… Benzene was also alkylated under the same conditions by 3-chloro-3-ethylpentane with ferric chloride catalyst. In sharpcontrast to the above results the product was completely …
Number of citations: 5 pubs.acs.org

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